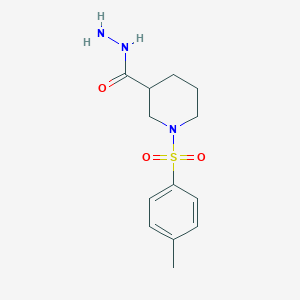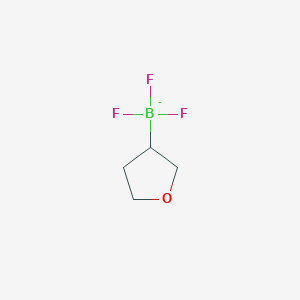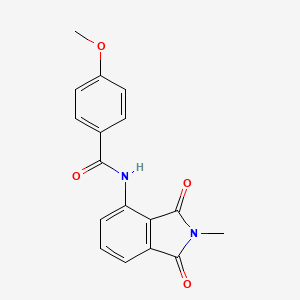![molecular formula C28H28ClN3O3 B2528874 4-{1-[3-(4-氯-3-甲基苯氧基)-2-羟基丙基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮 CAS No. 1112357-11-5](/img/structure/B2528874.png)
4-{1-[3-(4-氯-3-甲基苯氧基)-2-羟基丙基]-1H-苯并咪唑-2-基}-1-(2-甲基苯基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one" is a complex molecule that may be related to various benzimidazole derivatives with potential biological activities. Benzimidazoles are heterocyclic compounds with a wide range of pharmacological properties, including antifungal, antiviral, and anticancer activities . The presence of a pyrrolidin-2-one moiety could imply additional pharmacological properties, as pyrrolidinone derivatives are known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is the one-pot, multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives . Another method involves the condensation of succinic anhydride with 1,2-diaminobenzenes to synthesize photochromic benzimidazol[1,2a]pyrrolidin-2-ones . The synthesis of the specific compound is not detailed in the provided papers, but these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography . The presence of substituents on the benzimidazole core and their positions significantly influence the molecular geometry and electronic properties of the compound, as seen in the studies of pyridin-2-yl benzimidazole derivatives . Theoretical calculations, such as DFT, can also provide insights into the optimized molecular geometry and electronic structure .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on their substituents. For instance, the presence of a chloromethyl group can facilitate further functionalization through nucleophilic substitution reactions . The pyridine nitrogen in benzimidazole compounds can act as an internal nucleophile, which is crucial for the stability and activity of H+/K+-ATPase inhibitors . The reactivity of the compound would likely be influenced by the specific functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the introduction of a pyridine unit into polyimides can result in materials with exceptional thermal and thermooxidative stability, as well as low dielectric constants . The solubility and crystallinity of these compounds can also be tailored by modifying the substituents on the benzimidazole core . The specific physical and chemical properties of the compound would need to be determined experimentally.
科学研究应用
醛糖还原酶抑制和抗氧化活性
该化合物已在醛糖还原酶抑制剂的背景下进行了探索。例如,具有结构相关性的吡啶并[1,2-a]嘧啶-4-酮衍生物已显示出对醛糖还原酶(多醇途径中的关键酶)的显着抑制活性。该活性提示了在管理糖尿病并发症中潜在的应用。此外,这些衍生物还表现出显着的抗氧化特性,这在各种氧化应激相关疾病中可能是有益的 (La Motta 等,2007)。
可溶性和热稳定聚酰亚胺的合成
该化合物的衍生物已用于新型聚酰亚胺的合成。这些聚酰亚胺在各种溶剂中表现出优异的可溶性和高热稳定性,使其适用于高温环境中的应用。例如,某些源自带有三芳基咪唑侧基的不对称二胺的聚酰亚胺已显示出显着的可溶性和稳定性 (Ghaemy & Alizadeh,2009)。
铃木-宫浦反应中的催化活性
该化合物的衍生物在催化应用中显示出前景。例如,具有 ONN 钳形配体的 Pd(II) 配合物(包括苯并咪唑衍生物)已在 Suzuki-Miyaura 反应中表现出优异的催化活性,Suzuki-Miyaura 反应是有机合成中广泛使用的交叉偶联方法 (Shukla 等,2021)。
作用机制
Target of Action
The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis.
Mode of Action
The compound exhibits potent binding inhibition activity against the CRF1 receptor . It acts as an antagonist, meaning it binds to the CRF1 receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by CRF. This results in the inhibition of the stress response mediated by the HPA axis .
Biochemical Pathways
Upon binding to the CRF1 receptor, the compound inhibits the activation of the HPA axis, a major part of the body’s neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
The compound is rapidly metabolized by human hepatic microsomes . The rate of metabolism can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular effect of the compound’s action is the inhibition of the CRF1 receptor, preventing its activation by CRF . On a cellular level, this results in the suppression of the stress response mediated by the HPA axis . This can have various downstream effects, including a potential reduction in anxiety-like behaviors.
属性
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-7-3-5-9-25(18)31-15-20(14-27(31)34)28-30-24-8-4-6-10-26(24)32(28)16-21(33)17-35-22-11-12-23(29)19(2)13-22/h3-13,20-21,33H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOWFZUACNMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

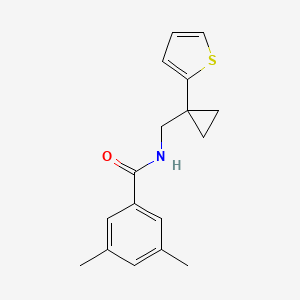
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)
![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)
![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)
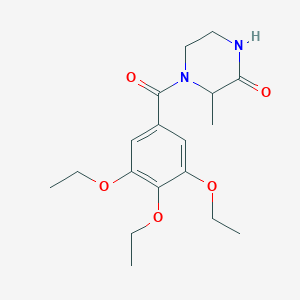

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
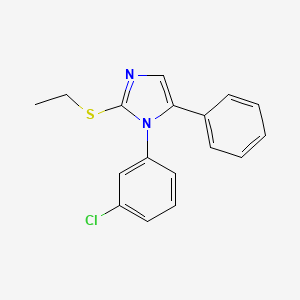
![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)
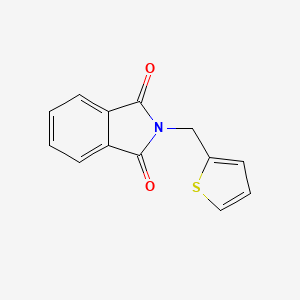
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
